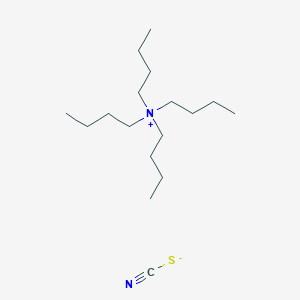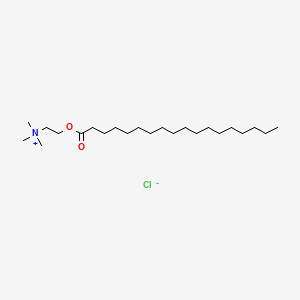
N-Trifluoroacetylprolyl chloride
描述
N-Trifluoroacetylprolyl chloride: is a chemical compound with the molecular formula C7H7ClF3NO2. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is known for its use in various scientific applications, particularly in the field of chemistry for derivatization reactions.
准备方法
Synthetic Routes and Reaction Conditions: N-Trifluoroacetylprolyl chloride can be synthesized through the reaction of proline with trifluoroacetic anhydride and thionyl chloride. The reaction typically involves the following steps:
- Proline is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form N-trifluoroacetylproline.
- The resulting N-trifluoroacetylproline is then treated with thionyl chloride to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N-Trifluoroacetylprolyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding N-trifluoroacetyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form N-trifluoroacetylproline and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.
Major Products:
N-Trifluoroacetyl Derivatives: These are the primary products formed from substitution reactions.
N-Trifluoroacetylproline: This is the major product formed from hydrolysis reactions.
科学研究应用
Chemistry: N-Trifluoroacetylprolyl chloride is widely used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the chiral separation of psychoactive, cathinone-, and amphetamine-related drugs .
Biology and Medicine: In biological and medical research, it is used for the estimation of cathinone-related drug enantiomers in biological samples such as urine and plasma using GC-MS technique .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and derivatives that are important for the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of N-trifluoroacetylprolyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of N-trifluoroacetyl derivatives. This reactivity is primarily due to the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon .
相似化合物的比较
Trifluoroacetyl chloride: This compound is similar in structure but lacks the proline moiety.
N-Trifluoroacetylproline: This is the hydrolyzed form of N-trifluoroacetylprolyl chloride and is used in similar derivatization reactions.
Uniqueness: this compound is unique due to its combination of the trifluoroacetyl group and the proline moiety, which makes it particularly useful for chiral derivatization in analytical chemistry .
属性
IUPAC Name |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYJPPISCCYDH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190186 | |
| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36724-68-2 | |
| Record name | N-Trifluoroacetylprolyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Trifluoroacetylprolyl chloride useful in analyzing methamphetamine presence in urine samples?
A: Routine drug tests for methamphetamine can sometimes yield inconclusive results, especially when the methamphetamine originates from sources other than illicit drugs. [] this compound helps resolve this issue by enabling the separation and identification of methamphetamine enantiomers. [, ] This is crucial because the ratio of these enantiomers can differentiate between methamphetamine ingestion from sources like Vicks Inhaler and the illicit drug. []
Q2: Can you explain how this compound helps differentiate the source of methamphetamine?
A: this compound is a chiral derivatizing agent. This means it reacts differently with the two enantiomers (mirror-image molecules) of methamphetamine. This difference allows researchers to separate the enantiomers during Gas Chromatography analysis and determine their ratio in the urine sample. [, ] The research shows a distinct ratio between l-methamphetamine and l-amphetamine for individuals taking the drug Selegiline compared to those ingesting pure l-methamphetamine. []
Q3: The research mentions Famprofazone; what is its relation to this compound in this context?
A: Similar to the Selegiline case, Famprofazone metabolism also produces methamphetamine as a byproduct. [] this compound, again, plays a critical role in quantifying the specific enantiomers of methamphetamine excreted in the urine after Famprofazone administration. The study highlighted the dominance of (-)-methamphetamine isomer over the (+)-isomer in the excretion profile. [] This detailed analysis would not be possible without the use of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















